![molecular formula C16H13N3O B14667182 4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 42423-85-8](/img/structure/B14667182.png)
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of quinoline derivatives with cyclohexa-2,4-dien-1-one derivatives under specific conditions. One common method includes the condensation of 6-aminoquinoline with 4-methyl-2,4-cyclohexadienone in the presence of a suitable catalyst and solvent, such as methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
科学研究应用
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
作用机制
The mechanism of action of 4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, as a ligand, it binds to metal ions, forming complexes that exhibit unique electronic properties. These interactions can lead to changes in fluorescence intensity, making it useful in sensing applications . Additionally, its biological activity may involve the inhibition of specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .
相似化合物的比较
4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
4-Chloro-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: This compound has a chloro substituent instead of a methyl group, which can affect its reactivity and binding properties.
2,4-Dimethyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: The presence of additional methyl groups can influence the compound’s steric and electronic characteristics.
2-Methoxy-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one: The methoxy substituent can enhance the compound’s solubility and alter its interaction with metal ions.
属性
CAS 编号 |
42423-85-8 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC 名称 |
4-methyl-2-(quinolin-6-yldiazenyl)phenol |
InChI |
InChI=1S/C16H13N3O/c1-11-4-7-16(20)15(9-11)19-18-13-5-6-14-12(10-13)3-2-8-17-14/h2-10,20H,1H3 |
InChI 键 |
ONUDDHVJWWNUPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
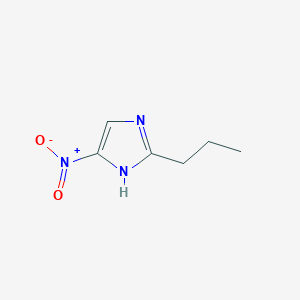
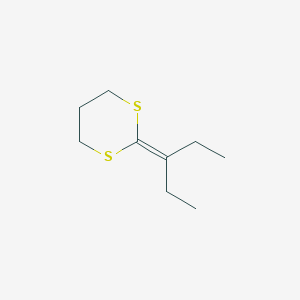
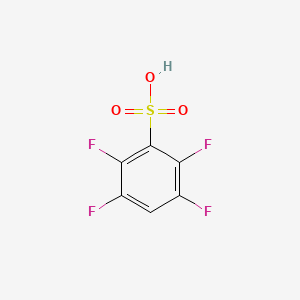
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
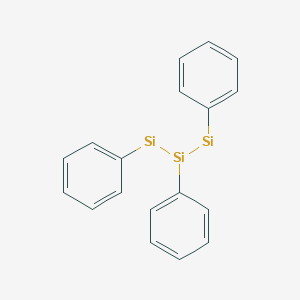
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)

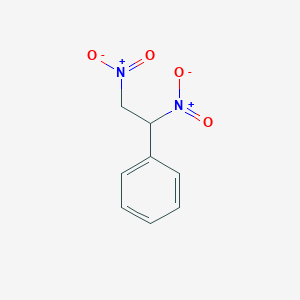
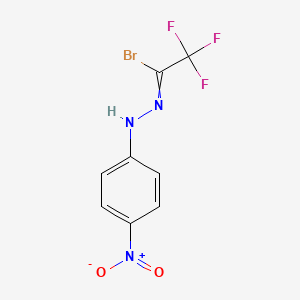
![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)
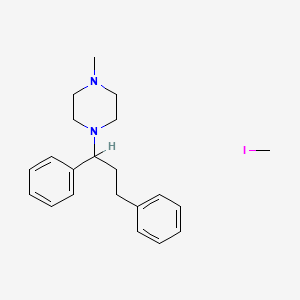
![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
